molecular formula C9H6BrFN2 B2441071 2-(3-bromo-4-fluorophenyl)-1H-imidazole CAS No. 1368667-05-3

2-(3-bromo-4-fluorophenyl)-1H-imidazole

Cat. No. B2441071
M. Wt: 241.063
InChI Key: CVKOOSBSYNRMNV-UHFFFAOYSA-N
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Description

The compound “2-(3-bromo-4-fluorophenyl)-1H-imidazole” belongs to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring that includes two nitrogen atoms and three carbon atoms . The presence of bromine and fluorine atoms on the phenyl ring suggests that this compound may have interesting chemical properties.


Molecular Structure Analysis

The molecular structure of “2-(3-bromo-4-fluorophenyl)-1H-imidazole” would consist of an imidazole ring attached to a phenyl ring via a single bond. The phenyl ring would have bromine and fluorine substituents .


Chemical Reactions Analysis

The chemical reactions of “2-(3-bromo-4-fluorophenyl)-1H-imidazole” would likely be influenced by the presence of the bromine and fluorine atoms, as well as the imidazole ring. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-bromo-4-fluorophenyl)-1H-imidazole” would be influenced by its molecular structure. The presence of the bromine and fluorine atoms could potentially affect its reactivity, polarity, and other properties .

Scientific Research Applications

Synthesis and Chemical Characterization

The synthesis of imidazole derivatives, such as 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, involves a multistep process including nitration, chlorination, N-alkylation, reduction, and condensation. These compounds are crucial intermediates for developing biologically active molecules. The structural confirmation is typically achieved through 1H NMR, Mass spectra, and other spectroscopic methods, showcasing their complex chemical nature and potential as versatile building blocks in organic synthesis (Wang et al., 2016).

Antimicrobial Activity

A notable application of imidazole derivatives is their potent antimicrobial activity. For instance, derivatives like 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indole have demonstrated significant inhibitory effects against strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest the potential of imidazole compounds in addressing antibiotic resistance challenges (Al‐Qawasmeh et al., 2010).

Structural and Computational Analysis

The comprehensive structural analysis through X-ray crystallography, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations of compounds like 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole illustrates their intricate molecular architecture. These studies not only confirm the molecular structure but also provide insights into the stability, charge distribution, and potential interaction sites within the molecules, essential for designing targeted therapeutic agents (Jayashree et al., 2019).

Physicochemical Properties and Application Potential

The investigation of physicochemical properties, such as vapor pressure and enthalpy of vaporization of phenyl substituted imidazoles, lays the groundwork for their practical applications in material science and pharmaceutical formulation. Understanding these properties can lead to the development of compounds with tailored physicochemical characteristics for specific industrial applications (Emel’yanenko et al., 2017).

Anticancer and Radiosensitizing Properties

The synthesis and biological evaluation of novel imidazole derivatives have highlighted their potential as anticancer agents and radiosensitizers. These compounds exhibit cytotoxicity towards cancer cells and can enhance the effectiveness of radiation therapy. This dual functionality underscores the therapeutic potential of imidazole derivatives in oncology, offering new avenues for cancer treatment strategies (Karki et al., 2011).

Safety And Hazards

As with any chemical compound, “2-(3-bromo-4-fluorophenyl)-1H-imidazole” should be handled with care. It’s important to use appropriate safety measures when handling this compound to avoid potential hazards .

properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2/c10-7-5-6(1-2-8(7)11)9-12-3-4-13-9/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKOOSBSYNRMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=CN2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-bromo-4-fluorophenyl)-1H-imidazole

CAS RN

1368667-05-3
Record name 2-(3-bromo-4-fluorophenyl)-1H-imidazole
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